molecular formula C12H13BrOS B13784411 5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]

5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]

Cat. No.: B13784411
M. Wt: 285.20 g/mol
InChI Key: RQBCYRANQJUCEN-UHFFFAOYSA-N
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Description

5-Bromo-spiro[indan-2,2’-(1,3-oxathiane)] is a chemical compound with the molecular formula C12H11BrOS It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-spiro[indan-2,2’-(1,3-oxathiane)] typically involves the reaction of indan-2-one with 1,3-oxathiane in the presence of a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures. The bromination step is crucial for introducing the bromine atom into the compound.

Industrial Production Methods

Industrial production of 5-Bromo-spiro[indan-2,2’-(1,3-oxathiane)] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-spiro[indan-2,2’-(1,3-oxathiane)] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-spiro[indan-2,2’-(1,3-oxathiane)] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-spiro[indan-2,2’-(1,3-oxathiane)] involves its interaction with specific molecular targets. The bromine atom and the spiro structure play a crucial role in its reactivity and interactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-spiro[indan-2,2’-(1,3-oxathiane)]
  • 5-Fluoro-spiro[indan-2,2’-(1,3-oxathiane)]
  • 5-Iodo-spiro[indan-2,2’-(1,3-oxathiane)]

Uniqueness

5-Bromo-spiro[indan-2,2’-(1,3-oxathiane)] is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Properties

Molecular Formula

C12H13BrOS

Molecular Weight

285.20 g/mol

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,2'-1,3-oxathiane]

InChI

InChI=1S/C12H13BrOS/c13-10-2-3-11-9(8-10)4-5-12(11)14-6-1-7-15-12/h2-3,8H,1,4-7H2

InChI Key

RQBCYRANQJUCEN-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCC3=C2C=CC(=C3)Br)SC1

Origin of Product

United States

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